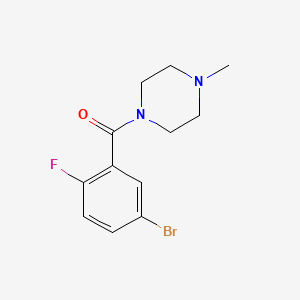![molecular formula C19H19N5O2 B15062253 L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) is a complex organic compound with a molecular formula of C25H31N5O3 It is a derivative of L-Valine, an essential amino acid, and features a tetrazole ring attached to a biphenyl structure
准备方法
The synthesis of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Tetrazole Intermediate: The biphenyl tetrazole intermediate is synthesized by reacting 4-bromobiphenyl with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Coupling with L-Valine: The intermediate is then coupled with L-Valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反应分析
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly in the design of angiotensin II receptor antagonists.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
作用机制
The mechanism of action of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow the compound to bind to angiotensin II receptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s molecular targets include angiotensin II type 1 receptors (AT1 receptors), and its pathways involve the renin-angiotensin system.
相似化合物的比较
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) can be compared with other similar compounds, such as:
Valsartan: A well-known angiotensin II receptor antagonist with a similar biphenyl tetrazole structure.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different structural features.
Irbesartan: A compound with a similar therapeutic application but distinct chemical structure.
The uniqueness of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) lies in its specific structural modifications, which may confer unique pharmacological properties and potential advantages in therapeutic applications.
属性
分子式 |
C19H19N5O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-12,17H,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 |
InChI 键 |
XSHSVBJLNJNRJC-KRWDZBQOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
规范 SMILES |
CC(C)C(C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


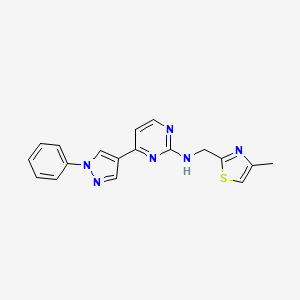
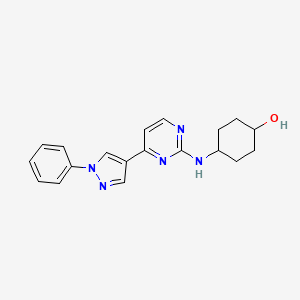
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
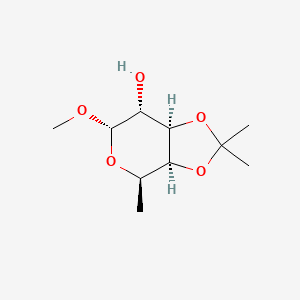
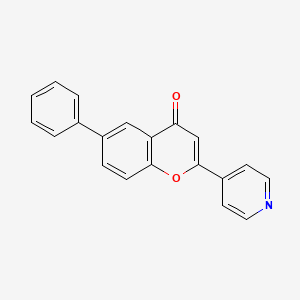
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
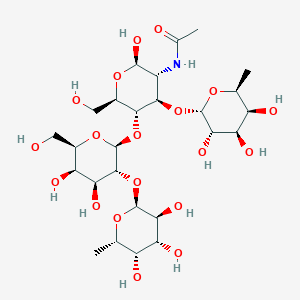

![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
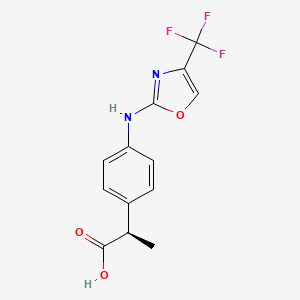
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
